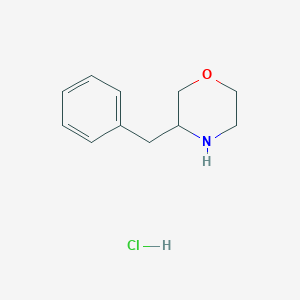

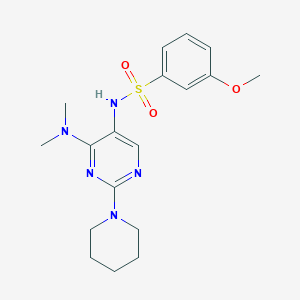

![molecular formula C8H14N2O4 B2770662 甲基 N-[3-(2-氧代-1,3-噁唑并-3-基)丙基]氨基甲酸酯 CAS No. 1791250-70-8](/img/structure/B2770662.png)

甲基 N-[3-(2-氧代-1,3-噁唑并-3-基)丙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate” is a chemical compound with the CAS Number: 1791250-70-8 . It has a molecular weight of 202.21 . The IUPAC name for this compound is methyl 3- (2-oxo-1,3-oxazolidin-3-yl)propylcarbamate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a synthetic route of rivaroxaban has been developed using commercially available ®-epichlorohydrin and bromobenzene as the starting materials . The Goldberg coupling was used as the key step . Another method involves reacting methyl 3- fluoro-4- morphinolino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O4/c1-13-7(11)9-3-2-4-10-5-6-14-8(10)12/h2-6H2,1H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate” are not available, related compounds have been studied . For example, rivaroxaban was obtained in a reaction involving the Goldberg coupling . Another method involves reacting methyl 3- fluoro-4- morphinolino phenyl carbamate with R-epichlorohydrin .科学研究应用

抗菌活性

恶唑烷酮因其抗菌特性而受到认可,尤其是对革兰氏阳性病原体。它们通过与细菌核糖体结合来抑制细菌中的蛋白质合成。例如,对新型恶唑烷酮类似物 U-100592 和 U-100766 的研究证明了它们对一系列临床上重要的人类病原体的有效性,包括对甲氧西林敏感和耐药的金黄色葡萄球菌、粪肠球菌和结核分枝杆菌。这些研究强调了恶唑烷酮衍生物在解决抗生素耐药性方面的潜力,抗生素耐药性是医学科学中日益令人担忧的问题 (Zurenko 等人,1996)。

合成应用

恶唑烷酮是有机合成中的多用途中间体。稠密官能化的 N-取代 4-亚甲基-2-恶唑烷酮的便捷合成突出了恶唑烷酮衍生物在合成复杂分子中的作用。这些化合物是通过分子内亲核加成产生的,展示了恶唑烷酮在构建具有药用化学和材料科学潜在应用的杂环化合物中的效用 (Kimura 等人,1990)。

酶促合成和生物活性

恶唑烷-2-酮由 2-氨基醇和碳酸二甲酯酶促合成,生成诸如 3-乙基-1,3-恶唑烷-2-酮之类的化合物,揭示了恶唑烷酮的多功能性。此过程涉及固定化脂肪酶,表明了绿色化学应用的潜力。恶唑烷酮多样化的生物和药理活性值得注意,对药物开发和生物催化具有影响 (Yadav & Pawar,2014)。

安全性改善

开发具有改进安全性特征的新型恶唑烷酮化合物至关重要,因为该类某些成员具有不良影响。对 MRX-I 等化合物的研究突出了增强恶唑烷酮抗菌功效的努力,同时减少了单胺氧化酶抑制和骨髓抑制等潜在副作用。这种对安全性和有效性的关注强调了恶唑烷酮在开发下一代抗生素中的重要性 (Gordeev & Yuan,2014)。

属性

IUPAC Name |

methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-13-7(11)9-3-2-4-10-5-6-14-8(10)12/h2-6H2,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCOMUODVMYKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCCN1CCOC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1791250-70-8 |

Source

|

| Record name | methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

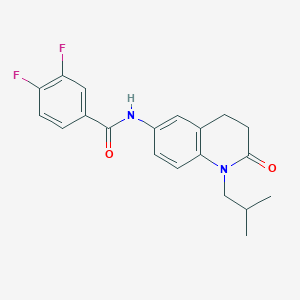

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2770580.png)

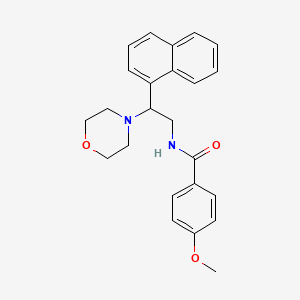

![1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2770583.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2770585.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2770587.png)

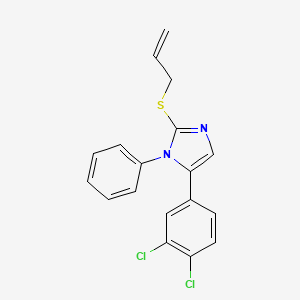

![1-allyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2770591.png)

![(2-Fluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B2770593.png)

![2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2770594.png)

![N-(1-cyanocyclopentyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2770596.png)